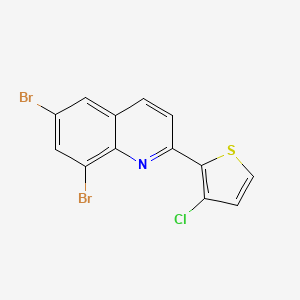

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline

Description

Properties

IUPAC Name |

6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2ClNS/c14-8-5-7-1-2-11(13-10(16)3-4-18-13)17-12(7)9(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTRPIDISNYOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=C(C=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline typically involves the bromination of 2-(3-chlorothiophen-2-yl)quinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 6 and 8 positions of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Chemical Applications

Synthesis Building Block

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline serves as an essential building block in organic synthesis. It is utilized in the development of more complex organic molecules and heterocycles. The compound's bromine substituents enhance its reactivity, making it suitable for further chemical modifications .

Biological Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial activities. For instance, compounds similar to 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline have been tested against various pathogenic strains, showing promising results in inhibiting bacterial growth . The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance antimicrobial efficacy.

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Research has shown that quinoline derivatives can inhibit cell proliferation by targeting specific enzymes associated with cancer cell growth. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 and HeLa . The mechanism often involves the inhibition of key signaling pathways that promote tumor growth.

Medicinal Applications

Therapeutic Agent Development

There is ongoing research into the therapeutic applications of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline. Its potential as a treatment for various diseases, including cancer and infectious diseases like leishmaniasis, is under investigation. The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting specific molecular pathways .

Industrial Applications

Advanced Materials and Dyes

In industrial settings, 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline is utilized in the synthesis of advanced materials and as a precursor for dyes and pigments. Its unique electronic properties allow it to be incorporated into materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

6,8-Dibromoquinoline: Lacks the thiophene and chlorine substituents, making it less versatile in certain reactions.

2-(3-Chlorothiophen-2-yl)quinoline:

6,8-Dichloro-2-(3-chlorothiophen-2-yl)quinoline: Substitutes bromine with chlorine, altering its chemical properties and reactivity.

Uniqueness

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. The combination of these halogens with the thiophene and quinoline rings provides a unique scaffold for the development of new compounds with diverse applications .

Biological Activity

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline consists of a quinoline core substituted with bromine and chlorothiophenyl groups. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 22 | 24 (standard) |

| Escherichia coli | 20 | 23 (standard) |

| Pseudomonas aeruginosa | 21 | 24 (standard) |

Anticancer Activity

The anticancer potential of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation: It can increase ROS levels, leading to oxidative stress in cancer cells.

- DNA Intercalation: The quinoline structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

-

Study on Antimicrobial Activity:

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various quinoline derivatives, including 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline. Results indicated a promising antibacterial profile against multi-drug resistant strains . -

Study on Anticancer Effects:

Research conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability with an IC50 value of approximately 15 µM. The study suggested that the compound's action is primarily through apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Q. What are the optimal synthetic routes for introducing bromine and chlorothiophene substituents into the quinoline scaffold?

Methodological Answer: The bromination of quinoline derivatives typically involves electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents like DMF or acetic acid. For regioselective bromination at the 6- and 8-positions, steric and electronic factors must be controlled. Evidence from similar dibromoquinoline syntheses shows that pre-functionalization with electron-withdrawing groups (e.g., nitro or carbonyl) directs bromination to meta/para positions . The 3-chlorothiophene moiety can be introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst, as demonstrated for analogous thiophene-substituted quinolines (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, as it robustly handles heavy atoms like bromine and chlorine . For compounds resistant to crystallization, advanced NMR techniques (e.g., 2D NOESY or HMBC) can differentiate between 6,8-dibromo and alternative substitution patterns. IR spectroscopy is critical for identifying functional groups like C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) .

Advanced Research Questions

Q. How does the chlorothiophene substituent influence the electronic properties and reactivity of the quinoline core?

Methodological Answer: The electron-withdrawing chlorine on the thiophene ring induces π-electron deficiency in the quinoline system, as confirmed by DFT calculations in analogous structures. This enhances electrophilic substitution reactivity at electron-rich positions (e.g., 4-position of quinoline). Cyclic voltammetry studies on similar thiophene-quinoline hybrids reveal reduced HOMO-LUMO gaps (~3.2 eV), suggesting potential in optoelectronic applications .

Q. What are the mechanistic pathways for aerobic degradation of quinoline derivatives, and how do halogen substituents affect biodegradability?

Methodological Answer: Aerobic biodegradation of quinolines proceeds via hydroxylation at the 2- or 8-positions by monooxygenases, followed by ring cleavage. Halogen substituents (Br, Cl) inhibit this process by sterically blocking enzyme active sites and stabilizing the aromatic ring electronically. In Pseudomonas sp., 6,8-dibromo substitution reduces degradation efficiency by 40–50% compared to non-halogenated quinolines, as shown in NH₄⁺ release assays . Nitrification is further inhibited due to toxicity of halogenated intermediates to ammonia-oxidizing bacteria .

Q. How can crystallographic data resolve contradictions in reported adsorption behaviors of halogenated quinolines?

Methodological Answer: Conflicting adsorption isotherms (e.g., Freundlich vs. Langmuir models) arise from differences in molecular packing and halogen interactions. X-ray data reveal that bromine and chlorine atoms participate in halogen bonding (C-Br⋯O/N, ~3.0 Å) with adsorbent surfaces, increasing monolayer capacity. For 6,8-dibromo derivatives, cross-sectional area calculations (27 Ų/molecule) and packing density (6.1 µmol/m²) align with Freundlich multilayer adsorption in low ionic strength conditions (0.05 M NaCl) .

Q. What strategies mitigate toxicity and environmental persistence of halogenated quinoline byproducts?

Methodological Answer: Advanced oxidation processes (AOPs) using UV/H₂O₂ or Fenton reagents degrade halogenated intermediates via hydroxyl radical (·OH) attack. For 6,8-dibromo derivatives, debromination occurs preferentially at the 8-position due to lower bond dissociation energy (C-Br: 68 kcal/mol vs. C-Cl: 81 kcal/mol). Coupling AOPs with biodegradation (e.g., MABR reactors) achieves >90% mineralization, as demonstrated for chloroquinolines .

Q. How does the compound’s crystal packing influence its photophysical properties?

Methodological Answer: Intermolecular interactions (C-H⋯O/N, halogen bonds) in the crystal lattice induce bathochromic shifts in UV-Vis spectra. For example, π-π stacking distances (~3.5 Å) in dibromoquinolines correlate with fluorescence quenching, while hydrogen-bonded networks (R₂²(10) motifs) enhance quantum yields by restricting rotational freedom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.